molecular formula C8H3Cl2N3O2 B15245569 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid

2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid

Cat. No.: B15245569
M. Wt: 244.03 g/mol
InChI Key: GMQGJOLRURERTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 6 on the pyridopyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . This intermediate is then subjected to methylation at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield catalysts and solvent-free conditions to minimize environmental impact and reduce production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H3Cl2N3O2

Molecular Weight

244.03 g/mol

IUPAC Name

2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H3Cl2N3O2/c9-6-5-3(12-8(10)13-6)1-2-4(11-5)7(14)15/h1-2H,(H,14,15)

InChI Key

GMQGJOLRURERTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(N=C2Cl)Cl)C(=O)O

Origin of Product

United States

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